molecular formula C21H15Br2Cl B12675753 (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl CAS No. 97338-01-7

(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl

Cat. No.: B12675753
CAS No.: 97338-01-7
M. Wt: 462.6 g/mol
InChI Key: VWVOZAJMMXTKPT-BKUYFWCQSA-N
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Description

(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves multiple steps, including halogenation and coupling reactions. One common method involves the following steps:

    Coupling Reaction: The formation of the propenyl linkage between the bromophenyl and biphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The addition of oxygen or removal of hydrogen.

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., OH⁻, NH₂⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and chlorinated biphenyl derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used to study the effects of halogenated biphenyls on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.

Medicine

In medicine, (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl may have potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its halogenated structure makes it useful in the synthesis of flame retardants and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity. The propenyl linkage may also play a role in its biological activity by affecting its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-4’-chloro-1,1’-biphenyl: Lacks the propenyl linkage.

    4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-1,1’-biphenyl: Lacks the chlorine atom.

    4-chloro-4’-bromo-1,1’-biphenyl: Lacks the propenyl linkage and has a different halogen arrangement.

Uniqueness

(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is unique due to its specific combination of bromine, chlorine, and propenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

97338-01-7

Molecular Formula

C21H15Br2Cl

Molecular Weight

462.6 g/mol

IUPAC Name

1-bromo-4-[(Z)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene

InChI

InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13-

InChI Key

VWVOZAJMMXTKPT-BKUYFWCQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br

Origin of Product

United States

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